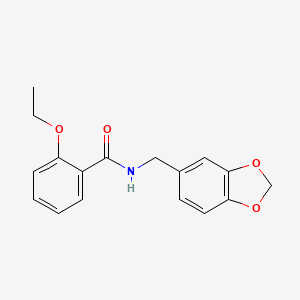

![molecular formula C25H27N3O3 B5579170 N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" often involves the formation of Schiff bases, which are typically synthesized through a condensation reaction between an amine and an aldehyde or ketone. A study by Sharma et al. (2016) on a similar Schiff base compound outlines the synthesis process and characterizes the compound using various techniques, highlighting the importance of structural analysis in understanding the properties of these compounds (Sharma, Arora, & Cardoza, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" has been studied extensively. Subashini et al. (2012) investigated the crystal structures of related benzylidene derivatives, revealing that these molecules can exhibit various conformations and highlighting the significance of dihedral angles and planarity in their molecular structures (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" and related compounds can vary significantly. The study by Calatayud et al. (2007) describes the selective synthesis of thiosemicarbazide derivatives, demonstrating the influence of reaction conditions on the products formed (Calatayud, Escolar, López-Torres, & Mendiola, 2007). This highlights the complexity and versatility of the chemical reactions involving these compounds.

Physical Properties Analysis

The physical properties of compounds like "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" are crucial for their potential applications. Studies such as those conducted by Zia-ur-Rehman et al. (2009) on similar compounds provide insights into their antibacterial and radical scavenging activities, which are important aspects of their physical properties (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).

Chemical Properties Analysis

Understanding the chemical properties of "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" involves exploring its reactivity, stability, and interactions with other molecules. Research by Kariaka et al. (2014) on coordination compounds based on related chemical structures sheds light on the complex interactions and stability of these compounds, contributing to a deeper understanding of their chemical properties (Kariaka, Trush, Sliva, Dyakonenko, Shishkin, & Amirkhanov, 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds

A study conducted by Nimbalkar et al. (2018) discusses the synthesis of novel derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were synthesized from key compounds related to the chemical structure of interest and showed non-cytotoxic nature against human cancer cell lines, suggesting their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Synthesis and Evaluation of Oxorhenium(V) Complexes

Nguyen et al. (2009) synthesized a novel class of thiosemicarbazides/thiosemicarbazones, demonstrating strong antiproliferative effects in vitro. These findings highlight the potential of such compounds in the development of cancer therapeutics (Nguyen et al., 2009).

Antidepressant and Nootropic Agents

Research by Thomas et al. (2016) synthesized Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This demonstrates the broader utility of such compounds in central nervous system (CNS) related applications (Thomas et al., 2016).

Chemical Properties and Interactions

Spectroscopic and Molecular Docking Studies

A study by Sharma et al. (2016) on 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)hydrazide, closely related to the compound , evaluated its antioxidant activity and interaction with bovine serum albumin (BSA). This research contributes to understanding the chemical properties and potential biological interactions of similar compounds (Sharma et al., 2016).

Synthesis Techniques and Material Science

Ordered Polymer Synthesis

Ueda et al. (1997) discussed the synthesis of ordered poly(acylhydrazide−amide) by direct polycondensation, showcasing the chemical versatility and potential applications of acylhydrazides in material science (Ueda et al., 1997).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-26-27-24(29)25(30-22-11-7-5-8-12-22)31-23-13-9-6-10-14-23/h5-19,25H,3-4H2,1-2H3,(H,27,29)/b26-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVXEMXFRCMOOM-LGUFXXKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)